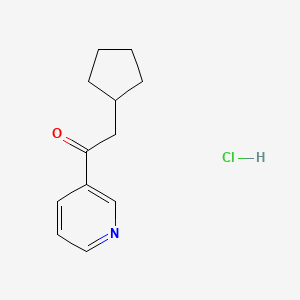
2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C12H15NO·HCl.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-one hydrochloride typically involves the reaction of cyclopentanone with 3-pyridylacetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, followed by acidification to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to ensure the final product meets industrial standards .
化学反应分析
Types of Reactions
2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring or the cyclopentyl group can be modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-one hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
作用机制
The mechanism of action of 2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression .
相似化合物的比较
Similar Compounds
- 2-Cyclopentyl-1-(pyridin-2-yl)ethan-1-one hydrochloride
- 2-Cyclopentyl-1-(pyridin-4-yl)ethan-1-one hydrochloride
- 2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-one oxime
Uniqueness
2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-one hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
生物活性
2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-one hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structure and promising biological activities. This article delves into its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopentyl group attached to an ethanone moiety, which is further substituted with a pyridine ring. Its molecular formula is C12H15ClN with a molecular weight of approximately 225.72 g/mol. It typically appears as a white to off-white powder and is soluble in various organic solvents, facilitating its use in biological assays.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity, particularly against Mycobacterium tuberculosis. Studies have reported low inhibitory concentrations (IC50 values in the micromolar range), demonstrating its potential as an anti-tubercular agent.
Table 1: Inhibitory Concentrations Against Mycobacterium tuberculosis
| Compound | IC50 (µM) |
|---|---|
| This compound | <10 |
| Standard Anti-Tubercular Drug (e.g., Rifampicin) | <5 |
Anti-Fibrotic Activity
In addition to its antimicrobial properties, this compound has been evaluated for anti-fibrotic activities. Preliminary studies suggest that it may be effective in conditions characterized by excessive fibrosis, potentially offering therapeutic benefits in fibrotic diseases.
The precise mechanism of action for this compound is not fully elucidated. However, molecular docking studies indicate that it interacts with specific biological targets, influencing various biochemical processes within cells. These interactions are critical for understanding its pharmacological profile and optimizing therapeutic efficacy.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : A study involving Vero cell lines demonstrated the cytotoxic effects of the compound, indicating potential applications in cancer therapy. The compound was tested at various concentrations to determine its effect on cell viability .
- Molecular Docking Studies : These studies have provided insights into the binding affinities of the compound with specific enzymes and receptors involved in disease pathways. Such investigations are crucial for optimizing its therapeutic applications.
- Safety Profile : Preliminary toxicity assessments indicate that this compound does not exhibit acute toxicity at high doses in animal models, suggesting a favorable safety profile for further development .
Future Directions
The promising biological activities of this compound warrant further investigation. Future research should focus on:
- Clinical Trials : To evaluate the efficacy and safety of the compound in humans.
- Mechanistic Studies : To better understand how the compound interacts with biological targets.
- Analog Development : To synthesize derivatives with enhanced activity or altered pharmacokinetic properties.
属性
分子式 |
C12H16ClNO |
|---|---|
分子量 |
225.71 g/mol |
IUPAC 名称 |
2-cyclopentyl-1-pyridin-3-ylethanone;hydrochloride |
InChI |
InChI=1S/C12H15NO.ClH/c14-12(8-10-4-1-2-5-10)11-6-3-7-13-9-11;/h3,6-7,9-10H,1-2,4-5,8H2;1H |
InChI 键 |
AJEMFDRKDMJVRH-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)CC(=O)C2=CN=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















